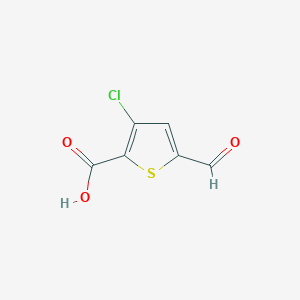
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is formed through cyclization reactions.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The chlorophenyl and ethoxy-fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts to speed up the reaction.
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the desired reaction pathway.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases and Acids: For facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonyl groups.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it might act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine
- 1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- 3-((4-Chlorophenyl)sulfonyl)-1-(phenylsulfonyl)pyrrolidine
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorophenyl and ethoxy-fluorophenyl sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-2-26-18-8-7-15(11-17(18)20)28(24,25)21-10-9-16(12-21)27(22,23)14-5-3-13(19)4-6-14/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZZRDSLAWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2356444.png)
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
![[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2356451.png)
![N-[4-(Cyclopropylmethylsulfamoyl)phenyl]-2-[(1-hydroxycyclohexyl)methyl]piperidine-1-carboxamide](/img/structure/B2356454.png)
![1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2356455.png)
